![molecular formula C17H23N3O3S2 B2526491 Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 392317-91-8](/img/structure/B2526491.png)
Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
Adamantane derivatives are involved in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Scientific Research Applications
Catalysis
The compound can act as a catalyst or ligand in organic transformations. For instance, it may facilitate the synthesis of cyclic carbonates from propargylic alcohols when used alongside specific catalysts . Researchers explore its potential in other catalytic reactions, such as C–H activation or cross-coupling.
Future Directions
Mechanism of Action
Target of action
The compound contains an adamantane moiety, which is known to interact with various biological targets, including ion channels and enzymes . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict which biochemical pathways might be affected. Given the presence of an adamantane moiety, it’s possible that the compound could affect pathways related to the targets of other adamantane derivatives .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in cell growth or survival .
properties
IUPAC Name |
ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-2-23-13(21)9-24-16-20-19-15(25-16)18-14(22)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-12H,2-9H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPCTLNBCWEJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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